molecular formula C15H24O3Si B1288008 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid CAS No. 886363-54-8

2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid

Cat. No. B1288008
M. Wt: 280.43 g/mol
InChI Key: XQWYZOLEWPQRES-UHFFFAOYSA-N
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Description

2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid (also known as TBOSA) is an organic compound that is widely used in the field of organic synthesis, specifically in the field of organometallic chemistry. TBOSA is a silyl ester, which is a type of organosilicon compound that has a variety of uses, including the synthesis of pharmaceuticals and other organic compounds. TBOSA is also a key component in the synthesis of organometallic complexes, which are essential for the development of new catalysts and new materials.

Scientific Research Applications

1. Diagnostic and Pharmacokinetic Studies

The tert-butyldimethylsilyl (TBDMS) derivatives, such as 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid, have significant applications in diagnostic and pharmacokinetic studies. Muskiet et al. (1981) developed a capillary gas-chromatographic method for the quantitative determination of the TBDMS derivatives of various acid metabolites, useful in diagnosing tumors and monitoring patients with inborn errors of metabolism, such as tyrosyluria and phenylketonuria (Muskiet et al., 1981).

2. Organic Synthesis

Zhang Guo-fu (2012) discusses the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]-acetate, where 2-(Hydroxy-phenyl)-acetic acid methyl ester, a compound related to 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid, is used. This research highlights the application of similar compounds in developing new chemical entities with potential applications in various fields (Zhang Guo-fu, 2012).

3. Molecular Studies and Nucleotide Chemistry

Kawahara et al. (1996) conducted a study on the hydrolytic removal of the 2‘-TBDMS group from a 2‘-O-TBDMS protected UpU dimer, showcasing the role of 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid in nucleotide chemistry and molecular studies (Kawahara et al., 1996).

4. Biotransformation Studies

The study by Pottier et al. (1978) on the biotransformation of 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid (RU 16029) illustrates the use of similar compounds in understanding the metabolism and biotransformation of drugs in different species, which is crucial for drug development and safety (Pottier et al., 1978).

5. Advanced Chemical Reactions

Nesvadba et al. (2001) discuss a new cyclodimerization reaction of a compound structurally related to 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid. This research contributes to the understanding of complex chemical reactions and the synthesis of new compounds (Nesvadba et al., 2001).

properties

IUPAC Name

2-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-11-13-8-6-12(7-9-13)10-14(16)17/h6-9H,10-11H2,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWYZOLEWPQRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592908
Record name [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid

CAS RN

886363-54-8
Record name [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Xie, G Chen, RN Young - Journal of Medicinal Chemistry, 2017 - ACS Publications
A dual-action bone-targeting prodrug has been designed, synthesized, and evaluated for in vitro and in vivo metabolic stability, in vivo tissue distribution, and rates of release of the …
Number of citations: 20 pubs.acs.org

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